2,4-Difluoro-5-iodobenzyl bromide
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Overview
Description
2,4-Difluoro-5-iodobenzyl bromide is an organic compound with the molecular formula C7H4BrF2I and a molecular weight of 332.91 g/mol . It is a halogenated benzyl bromide derivative, characterized by the presence of fluorine and iodine atoms on the benzene ring. This compound is primarily used in organic synthesis and research applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-iodobenzyl bromide typically involves the bromination of 2,4-difluoro-5-iodotoluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the benzylic position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-iodobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: The iodine atom can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.
Cross-Coupling Reactions: Palladium catalysts, along with boronic acids or alkynes, are used under inert atmosphere conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Cross-Coupling Reactions: Biaryl compounds and alkynyl derivatives.
Oxidation and Reduction: Benzaldehyde, benzoic acid, and benzyl alcohol.
Scientific Research Applications
2,4-Difluoro-5-iodobenzyl bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: The compound is used in the preparation of functionalized polymers and advanced materials.
Chemical Biology: It is employed in the synthesis of bioactive molecules and probes for biological studies.
Industrial Chemistry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-iodobenzyl bromide is primarily based on its ability to undergo nucleophilic substitution and cross-coupling reactions. The bromine and iodine atoms act as leaving groups, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which stabilize the transition states and intermediates during the reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzyl bromide
- 2,4-Difluoro-5-chlorobenzyl bromide
- 2,4-Difluoro-5-bromobenzyl bromide
Comparison
2,4-Difluoro-5-iodobenzyl bromide is unique due to the presence of both iodine and bromine atoms, which provide distinct reactivity patterns compared to other halogenated benzyl bromides. The iodine atom allows for efficient cross-coupling reactions, while the bromine atom facilitates nucleophilic substitution. The presence of fluorine atoms further enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(bromomethyl)-2,4-difluoro-5-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2I/c8-3-4-1-7(11)6(10)2-5(4)9/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGULFMXWOOKKCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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